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Compound of Interest

Compound Name: LEO 39652

Cat. No.: B8144546

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for utilizing LEO 39652, a potent, "dual-soft"
phosphodiesterase 4 (PDE4) inhibitor, as a research tool to investigate the intricate
pathophysiology of atopic dermatitis (AD). While clinical development of LEO 39652 was halted
due to insufficient drug availability at the target site in patients, its well-defined mechanism of
action makes it a valuable pharmacological probe for in vitro and ex vivo studies.

Introduction to Atopic Dermatitis and PDE4
Inhibition

Atopic dermatitis is a chronic inflammatory skin disease driven by a complex interplay of
genetic predisposition, immune dysregulation, and epidermal barrier dysfunction.[1] A key
feature of AD is the predominance of a Type 2 inflammatory response, characterized by the

release of cytokines such as IL-4, IL-13, and IL-31. This inflammatory cascade is, in part,
regulated by the intracellular second messenger cyclic adenosine monophosphate (CAMP).

Phosphodiesterase 4 (PDE4) is an enzyme that degrades cAMP, thus downregulating its anti-
inflammatory effects. By inhibiting PDEA4, levels of CAMP are increased, leading to the
suppression of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-a), and
a reduction in the inflammatory response. LEO 39652 was designed as a potent PDE4 inhibitor
for topical application.[2][3]
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LEO 39652: A Tool for Preclinical Research

LEO 39652 is a "dual-soft" drug, engineered to be highly active at the target site (the skin) but
rapidly metabolized into inactive forms upon entering systemic circulation, thereby minimizing
potential side effects.[2][3] Although this compound did not achieve sufficient local
concentrations in clinical trials to demonstrate efficacy, its potent in vitro activity makes it an
excellent candidate for dissecting the role of PDE4 in AD-related cellular and tissue-level

processes.

Key Research Applications:

 Investigating the role of PDE4 in cytokine production: Elucidate the specific contribution of
PDE4 to the production of key AD-related cytokines (e.g., TSLP, IL-6, IL-8) by keratinocytes
and immune cells.

» Exploring the impact of PDE4 inhibition on epidermal barrier function: Assess the effect of
increased cAMP levels on the expression and localization of crucial skin barrier proteins like
filaggrin and loricrin in in vitro and ex vivo models of AD.

o Dissecting immune cell responses: Analyze the influence of PDE4 inhibition on the
activation, proliferation, and cytokine secretion of T cells and other immune cells implicated
in AD pathogenesis.

o Comparative studies: Use LEO 39652 as a reference compound to evaluate the potency and
efficacy of novel topical anti-inflammatory drug candidates.

Quantitative Data Summary

The following tables summarize the in vitro potency of LEO 39652 from preclinical studies.

Table 1: In Vitro Potency of LEO 39652 against PDE4 Subtypes
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PDE4 Subtype IC50 (nM)
PDE4A 1.2
PDE4B 1.2
PDE4C 3.0
PDE4D 3.8

Data sourced from MedchemExpress.

Table 2: In Vitro Potency of LEO 39652 on TNF-a Release

Assay Cell Type Stimulant

IC50 (nM)

TNF-a Release Human PBMCs LPS

6.0

Data sourced from MedchemExpress.

Signaling Pathway

Caption: PDE4 Inhibition Pathway by LEO 39652.

Experimental Protocols

Herein are detailed protocols for key experiments to study the effects of LEO 39652 on atopic

dermatitis pathophysiology.

Protocol 1: PDE4 Enzyme Inhibition Assay

This protocol is designed to determine the in vitro potency of LEO 39652 against specific PDE4

subtypes.

Materials:

e Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes

e CAMP substrate
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Assay buffer

LEO 39652

384-well microplates

Plate reader capable of fluorescence polarization or other suitable detection method
Procedure:

o Prepare serial dilutions of LEO 39652 in DMSO and then dilute in assay buffer to the final
desired concentrations.

e Add the diluted LEO 39652 or vehicle control (DMSO) to the wells of the 384-well plate.
e Add the recombinant PDE4 enzyme to each well.

 Incubate for 15 minutes at room temperature.

« Initiate the reaction by adding the cAMP substrate to each well.

¢ Incubate for 60 minutes at room temperature.

o Stop the reaction and measure the product formation using a suitable detection method as
per the assay kit manufacturer's instructions.

o Calculate the percent inhibition for each concentration of LEO 39652 and determine the IC50
value by fitting the data to a four-parameter logistic curve.

Protocol 2: TNF-a Release from Human PBMCs

This protocol measures the effect of LEO 39652 on the release of TNF-a from stimulated
human peripheral blood mononuclear cells (PBMCs).

Materials:
e Human PBMCs isolated from whole blood

e RPMI-1640 medium
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Fetal bovine serum (FBS)

Lipopolysaccharide (LPS)

LEO 39652

96-well cell culture plates

Human TNF-a ELISA kit

Procedure:

 |solate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
o Resuspend PBMCs in RPMI-1640 supplemented with 10% FBS.

e Seed the cells in a 96-well plate at a density of 2 x 10"5 cells/well.

¢ Pre-incubate the cells with various concentrations of LEO 39652 or vehicle control for 1 hour
at 37°C.

» Stimulate the cells with LPS (100 ng/mL) and incubate for 18-24 hours at 37°C.
o Centrifuge the plate and collect the cell culture supernatants.

o Quantify the concentration of TNF-a in the supernatants using a human TNF-a ELISA kit
according to the manufacturer's instructions.

Calculate the percent inhibition of TNF-a release and determine the IC50 value.

Protocol 3: 3D Reconstructed Human Epidermis (RHE)
Model of Atopic Dermatitis

This protocol describes the establishment of an in vitro AD-like phenotype in a 3D RHE model
and its treatment with LEO 39652.

Materials:
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o Commercially available RHE kits or in-house cultured RHEs

o Keratinocyte growth medium

e Human IL-4 and IL-13

o LEO 39652 formulated in a suitable vehicle for topical application

e Phosphate-buffered saline (PBS)

e TRIzol reagent for RNA extraction

» Antibodies for immunofluorescence (e.g., anti-filaggrin, anti-loricrin)

Procedure:

o Culture the RHESs at the air-liquid interface according to the manufacturer's instructions.

e To induce an AD-like phenotype, supplement the culture medium with a cocktail of IL-4 (50
ng/mL) and IL-13 (50 ng/mL) for 48-72 hours.

e Prepare a topical formulation of LEO 39652 at various concentrations.

o Apply the LEO 39652 formulation or vehicle control to the surface of the RHESs.

e |ncubate for an additional 24-48 hours.

e At the end of the treatment period, harvest the RHEs for analysis:

o Gene Expression: Extract RNA using TRIzol and perform qRT-PCR to analyze the
expression of genes related to inflammation (e.g., TSLP, IL8) and barrier function (e.g.,
FLG, LOR).

o Protein Expression: Fix the tissues in formalin, embed in paraffin, and perform
immunofluorescence staining for barrier proteins.

o Cytokine Secretion: Collect the culture medium and measure the concentration of
secreted cytokines (e.g., TSLP, IL-8) by ELISA.
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Protocol 4: Ex Vivo Human Skin Explant Model

This protocol utilizes ex vivo human skin to study the effects of LEO 39652 in a more
physiologically relevant setting.

Materials:

e Fresh human skin obtained from cosmetic surgery (with appropriate ethical approval and
consent)

e Culture medium (e.g., DMEM)

e LEO 39652 formulation

» Tools for creating skin explants (e.g., biopsy punch)

e Transwell inserts

o Materials for cCAMP measurement (e.g., CAMP ELISA kit)

Procedure:

Prepare 8-mm full-thickness skin explants using a biopsy punch.
e Place the explants on Transwell inserts at the air-liquid interface in culture medium.
» Allow the skin to equilibrate for 24 hours.

» Topically apply the LEO 39652 formulation or vehicle control to the epidermal surface of the
explants.

¢ Incubate for the desired time period (e.g., 6, 24 hours).
o Harvest the skin explants and homogenize the tissue.

o Measure the intracellular cAMP levels in the tissue homogenates using a competitive ELISA-
based cAMP assay kit, following the manufacturer's protocol.

o Compare the cCAMP levels in LEO 39652-treated explants to vehicle-treated controls.
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Experimental Workflows

In Vitro AD Model Workflow

Analyze Endpoints:
Establish 3D Induce AD—Illfe Treat with - - Gene Expression (qQRT-PCR) -
Reconstructed Phenotype with > ! ; !
Human Epidermis -4 & IL-13 LEO 39652 - ProTeln Expresslon (IF)
- Cytokine Secretion (ELISA)

Click to download full resolution via product page

Caption: Workflow for 3D RHE Model of Atopic Dermatitis.

Ex Vivo Skin Explant Workflow

Prepare Human Culture at Topical Treatment Harvest and - Measure Intracellular / —
Skin Explams Air-Liquid Interface with LEO 39652 Homogenize Tlssue 7 CAMP Levels (ELISA) =

Click to download full resolution via product page

Caption: Workflow for Ex Vivo Human Skin Explant Studies.

Conclusion

LEO 39652, despite its clinical trial outcome, remains a potent and selective PDE4 inhibitor that
can be effectively used in a preclinical setting. The application notes and protocols provided
here offer a comprehensive guide for researchers to leverage this compound to further unravel
the complex pathophysiology of atopic dermatitis, aiding in the discovery and development of
novel therapeutic strategies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Studying Atopic
Dermatitis Pathophysiology with LEO 39652]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b8144546#using-leo-39652-to-study-atopic-
dermatitis-pathophysiology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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